physical and chemical properties of 21,24-Epoxycycloartane-3,25-diol

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Compound of Interest

Compound Name: 21,24-Epoxycycloartane-3,25-diol

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An In-depth Technical Guide on 21,24-Epoxycycloartane-3,25-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **21,24-Epoxycycloartane-3,25-diol**, a cycloartane-type triterpenoid with potential therapeutic applications.

Chemical and Physical Properties

21,24-Epoxycycloartane-3,25-diol is a naturally occurring triterpenoid isolated from the leaves of Lansium domesticum.[1][2] It is a white powder with the molecular formula C30H50O3.[3][4]

Table 1: Physical and Chemical Properties of 21,24-Epoxycycloartane-3,25-diol



Property	Value	Source
Molecular Formula	С30Н50О3	[3][4]
Molecular Weight	458.7 g/mol	[3]
CAS Number	125305-73-9	[4]
Physical Description	Powder	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]
Boiling Point (Predicted)	559.0 ± 50.0 °C at 760 mmHg	[3]
Density (Predicted)	1.1 ± 0.1 g/cm ³	[3]
Refractive Index (Predicted)	1.559	[3]

Note: Specific experimental data for the melting point, detailed ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation are not readily available in the public domain and are likely contained within the primary scientific literature[2]. Commercial suppliers confirm the structure of **21,24-Epoxycycloartane-3,25-diol** by NMR.[5]

Biological Activity and Potential Signaling Pathways

The primary reported biological activity of **21,24-Epoxycycloartane-3,25-diol** is its ability to inhibit skin-tumor promotion.[1][2] While the precise mechanism of action has not been fully elucidated for this specific compound, research on structurally related cycloartane triterpenoids provides insights into potential signaling pathways.

A closely related compound, Cycloartane-3,24,25-triol, has been shown to be a potent and selective inhibitor of myotonic dystrophy kinase-related Cdc42-binding kinase alpha (MRCKα). [6][7][8] MRCKα is a serine/threonine kinase that plays a crucial role in regulating the actin-myosin cytoskeleton, which is involved in cell motility, invasion, and proliferation – processes that are often dysregulated in cancer.[6] Inhibition of MRCKα by Cycloartane-3,24,25-triol has demonstrated anti-prostate cancer activity in vitro.[6][7][8]



Based on this evidence, a plausible signaling pathway for the anti-tumor activity of 21,24-**Epoxycycloartane-3,25-diol** could involve the inhibition of MRCKα or related kinases, leading to a downstream disruption of cancer cell migration and proliferation.

21,24-Epoxycycloartane-3,25-diol Inhibition MRCKα Kinase Phosphorylation Cytoskeletal Reorganization Cell Motility & Invasion **Tumor Progression**

Proposed Signaling Pathway for Anti-Tumor Activity

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Caption: Proposed inhibitory signaling pathway of 21,24-Epoxycycloartane-3,25-diol.

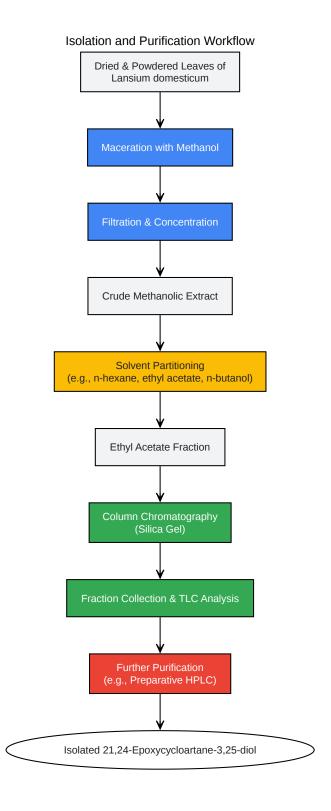
Experimental Protocols



Isolation and Purification of Cycloartane Triterpenoids from Lansium domesticum

The following is a representative protocol for the isolation of cycloartane triterpenoids from the leaves of Lansium domesticum, based on general methods for triterpenoid extraction from this plant.[9][10][11]





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Caption: A generalized workflow for the isolation of **21,24-Epoxycycloartane-3,25-diol**.



Methodology:

- Plant Material Preparation: Collect fresh leaves of Lansium domesticum, air-dry them at room temperature, and grind them into a fine powder.
- Extraction: Macerate the powdered leaves with methanol at room temperature for an extended period (e.g., 3 x 24 hours), with periodic agitation.
- Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
- Fractionation: Subject the crude extract to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- Column Chromatography: Chromatograph the ethyl acetate fraction, which is likely to contain the target compound, on a silica gel column. Elute the column with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate the different components.
- Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
- Final Purification: Further purify the fractions containing the compound of interest using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain pure **21,24-Epoxycycloartane-3,25-diol**.
- Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability. The following is a general protocol.

Methodology:

Cell Seeding: Seed cancer cells (e.g., skin or prostate cancer cell lines) in a 96-well plate at
a suitable density and allow them to adhere overnight.

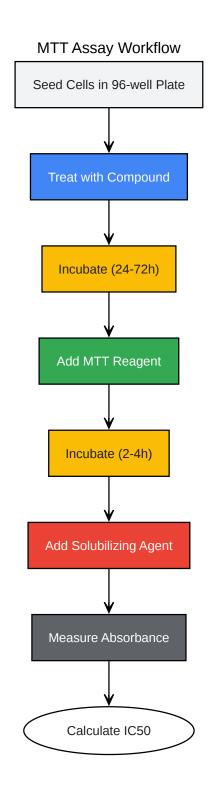
Foundational & Exploratory





- Compound Treatment: Treat the cells with various concentrations of 21,24-Epoxycycloartane-3,25-diol (dissolved in a suitable solvent like DMSO) and a vehicle control.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).





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Caption: A standard workflow for performing an in vitro MTT cytotoxicity assay.



This guide provides a foundational understanding of **21,24-Epoxycycloartane-3,25-diol** for research and development purposes. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.

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